molecular formula C9H13N B3022882 (R)-N-methyl-1-phenylethanamine CAS No. 5933-40-4

(R)-N-methyl-1-phenylethanamine

Cat. No.: B3022882
CAS No.: 5933-40-4
M. Wt: 135.21 g/mol
InChI Key: RCSSHZGQHHEHPZ-MRVPVSSYSA-N
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Description

®-N-methyl-1-phenylethanamine, also known as ®-N-methylamphetamine, is a chiral amine with a phenylethylamine backbone. This compound is of significant interest due to its psychoactive properties and its role as a stimulant. It is structurally related to amphetamines and is known for its ability to affect the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-methyl-1-phenylethanamine typically involves the reductive amination of phenylacetone with methylamine. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon. The reaction conditions often require a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of ®-N-methyl-1-phenylethanamine follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

®-N-methyl-1-phenylethanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include secondary amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-N-methyl-1-phenylethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals and as a reagent in organic synthesis.

    Biology: The compound is studied for its effects on neurotransmitter systems and its potential therapeutic applications.

    Medicine: It is investigated for its stimulant properties and potential use in treating conditions like ADHD and narcolepsy.

    Industry: The compound is used in the manufacture of certain polymers and as an intermediate in chemical production.

Mechanism of Action

The mechanism of action of ®-N-methyl-1-phenylethanamine involves its interaction with monoamine transporters in the brain. It primarily targets the dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and the stimulant effects associated with the compound. The molecular pathways involved include the inhibition of reuptake and the promotion of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Amphetamine: Shares a similar structure but lacks the N-methyl group.

    Methamphetamine: The racemic mixture of ®- and (S)-N-methyl-1-phenylethanamine.

    Phenylethylamine: The parent compound with a simpler structure.

Uniqueness

®-N-methyl-1-phenylethanamine is unique due to its chiral nature and specific interaction with monoamine transporters. Its ®-enantiomer is known to have distinct pharmacological properties compared to the (S)-enantiomer, making it a compound of interest in both research and therapeutic contexts.

Properties

IUPAC Name

(1R)-N-methyl-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8(10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSSHZGQHHEHPZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366196
Record name (R)-(+)-N,alpha-Dimethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5933-40-4
Record name (R)-(+)-N-Methyl-1-phenylethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5933-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-phenylethylamine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005933404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(+)-N,alpha-Dimethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanamine, N,α-dimethyl-, (αR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYL-1-PHENYLETHYLAMINE, (R)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

(R,R)-Ethylene-1,2-bis(η5 -4,5,6,7-tetrahydroindenyl) titanium (R)-1,1'-binaphth-2,2'-diolate (53 mg, 0.089 mmol) was dissolved in 4 mL of dry benzene in a Schlenk tube under a nitrogen atmosphere. The tube was wrapped in aluminum foil. A solution of n-butyllithium (72 μL, 0.12 mmol, 1.6M in hexane) was added and the mixture was shaken until it turned a dark red brown color. After 5 min. phenylsilane, (164 μL, 1.33 mmol) was added and the reaction mixture turned blue, then brown, in color. After 10 minutes acetophenone N-methyl imine (119 mg, 0.89 mmol) was added. The tube was shaken and left for about 20 hours at room temperature. The resulting solution was diluted with 15 mL of ether and 3 mL of methanol and allowed to stir for 2 hours. The reaction mixture was then washed with 10 mL of water and extracted with 1M HCl (2×10 mL). The aqueous layer was separated, basified with 5M NaOH (until strongly basic to pH paper), and extracted with ether (3×20 mL). The ether solution was dried over anhydrous sodium sulfate and concentrated to yield 60 mg (0.45 mmol, 50% yield) of N-methyl-1-phenylethylamine as a yellow oil. The yield for repeated experiments ranged from 50 to 80%.
[Compound]
Name
(R,R)-Ethylene-1,2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
titanium (R)-1,1'-binaphth-2,2'-diolate
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
72 μL
Type
reactant
Reaction Step Two
Quantity
164 μL
Type
reactant
Reaction Step Three
Quantity
119 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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